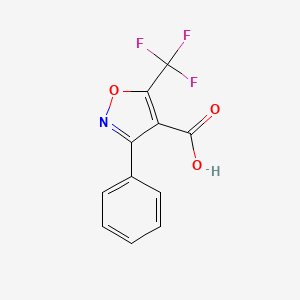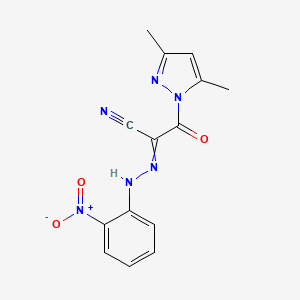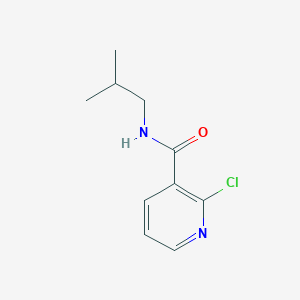
3-Metoxi-4-prop-2-iniloxi-benzaldehído
Descripción general
Descripción
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, also known as 3-methoxy-4-prop-2-ynyloxybenzaldehyde, is a compound found in nature. It has been used in various scientific research applications, including as a reagent in organic synthesis, as a dye and as a therapeutic agent. In
Aplicaciones Científicas De Investigación
. Se utiliza en la síntesis de varios otros compuestos químicos. .
Preparación de compuestos cíclicos y heterocíclicos
Este compuesto se puede utilizar como material primario para la preparación de una gran cantidad de compuestos cíclicos y heterocíclicos . Por ejemplo, se puede utilizar en la síntesis de isoxazoles, isoxazolinas, isoxazolidinas .
Preparación de compuestos orgánicos
Además de los compuestos cíclicos y heterocíclicos, el 3-Metoxi-4-prop-2-iniloxi-benzaldehído también se puede utilizar en la síntesis de varios compuestos orgánicos como aldehídos, amidas, aminas y nitrilos .
Sonda química fluorescente
Existe un descubrimiento de una nueva sonda química fluorescente adecuada para la evaluación de la unión de neuropilina-1 de moléculas pequeñas . Aunque no se especifica el papel exacto del this compound en este descubrimiento, es posible que este compuesto pueda tener aplicaciones similares.
Preparación de compuestos de hidrazida
Este compuesto se puede utilizar en la síntesis de compuestos de hidrazida, como lo indica el producto 4-FLUORO-ÁCIDO BENZOICO (3-METOXI-4-PROP-2-INILOXIBENCILIDENO)-HIDRAZIDA .
Mecanismo De Acción
Target of Action
A related compound, 4-(prop-2-ynyloxy)benzaldehyde, has been shown to interact with neuropilin-1 (nrp1) , a molecule involved in immune signaling .
Mode of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate the actions of certain molecules in immune signaling
Biochemical Pathways
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may be involved in immune signaling pathways via its interaction with NRP1 .
Result of Action
If it acts similarly to 4-(prop-2-ynyloxy)benzaldehyde, it may modulate immune signaling .
Análisis Bioquímico
Biochemical Properties
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect various biochemical pathways . The interactions between 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde and these biomolecules are primarily based on its ability to form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter metabolic pathways by inhibiting key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. Furthermore, 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde can activate or inhibit signaling pathways by interacting with specific proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde within cells and tissues are essential for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPALIWMCCRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389768 | |
| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-83-2 | |
| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)


![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)


![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)
